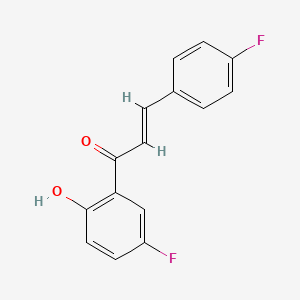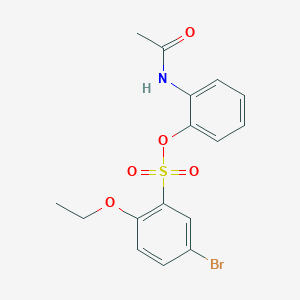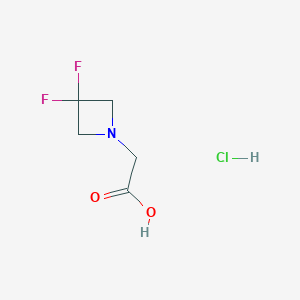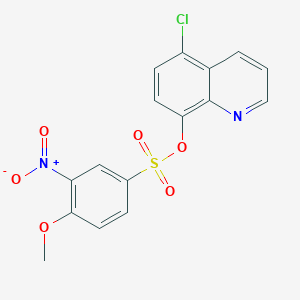
5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate
Descripción general
Descripción
5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate, also known as QS-11, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a multi-step method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cancer research. It has been found to inhibit the activity of the protein complex known as GTPase Rac1, which is involved in the progression of various types of cancer. This compound has also been studied for its potential use in the treatment of viral infections such as HIV and Ebola.
Mecanismo De Acción
The mechanism of action of 5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate involves the inhibition of the activity of the GTPase Rac1 protein complex. This complex is involved in various cellular processes such as cell migration, proliferation, and survival. The inhibition of Rac1 activity by this compound has been found to result in the suppression of cancer cell growth and the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of Rac1 in various cancer cell lines, resulting in the suppression of cancer cell growth. This compound has also been found to inhibit the replication of HIV and Ebola viruses in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate in laboratory experiments is its specificity towards the GTPase Rac1 protein complex. This allows for the selective inhibition of Rac1 activity without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for research on 5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate. One of the major directions is the development of this compound derivatives with improved specificity and reduced toxicity. Another direction is the study of the potential use of this compound in combination with other cancer treatments to enhance their efficacy. Additionally, the potential use of this compound in the treatment of other viral infections such as Zika and Dengue fever could be explored.
Propiedades
IUPAC Name |
(5-chloroquinolin-8-yl) 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O5S/c16-13-7-8-14(15-12(13)2-1-9-17-15)23-24(21,22)11-5-3-10(4-6-11)18(19)20/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNKZUIOXLFLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride](/img/structure/B3406053.png)
![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride](/img/structure/B3406061.png)
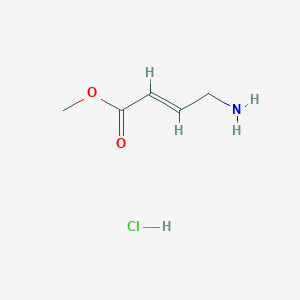


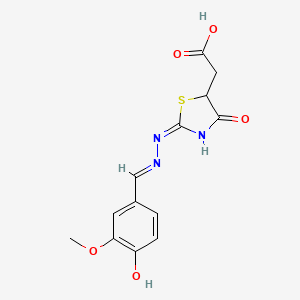
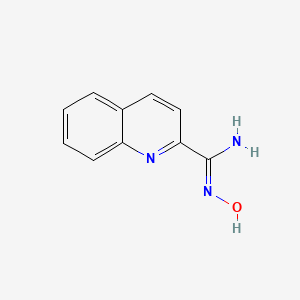
![Methyl 2-{[3-cyano-4-(furan-2-YL)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-YL]sulfanyl}acetate](/img/structure/B3406088.png)
